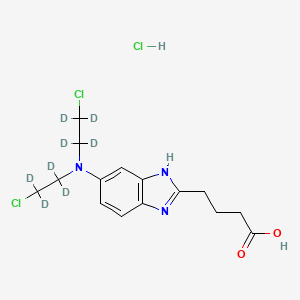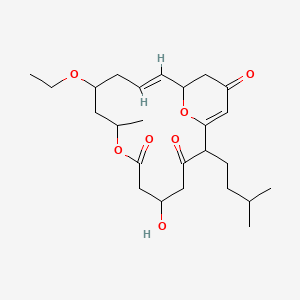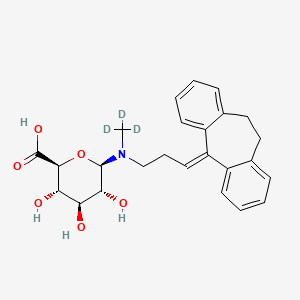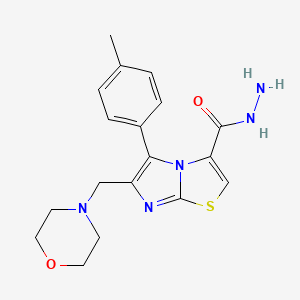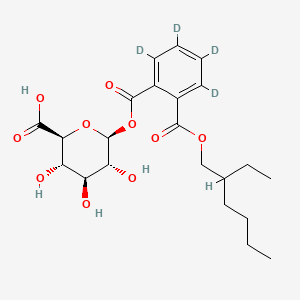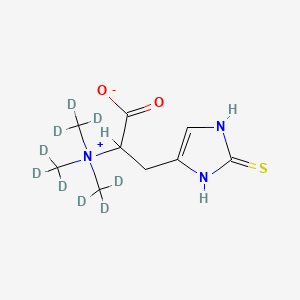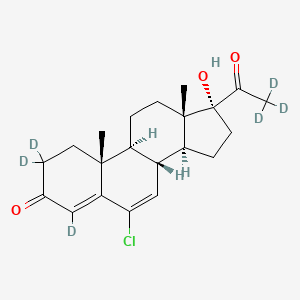
Chlormadinone-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlormadinone-d6 is a deuterium-labeled derivative of chlormadinone, a synthetic progestogen. The incorporation of deuterium atoms into the molecular structure of chlormadinone enhances its stability and allows for its use as a tracer in various scientific studies. Chlormadinone itself is known for its progestogenic and anti-androgenic properties, making it useful in hormonal therapies and contraceptives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chlormadinone-d6 involves the deuteration of chlormadinone. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The deuteration can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Chlormadinone-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.
科学研究应用
Chlormadinone-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new pharmaceuticals by providing insights into drug behavior and interactions.
Hormonal Research: Used in studies related to hormonal therapies and contraceptives.
作用机制
Chlormadinone-d6 exerts its effects through its interaction with progesterone receptors. It acts as an agonist, mimicking the action of natural progesterone. This interaction leads to the regulation of gene expression and modulation of various physiological processes. Additionally, this compound exhibits anti-androgenic properties by antagonizing androgen receptors, thereby inhibiting the effects of androgens.
相似化合物的比较
Chlormadinone-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Chlormadinone: The non-deuterated form with similar progestogenic and anti-androgenic properties.
Medroxyprogesterone acetate: Another synthetic progestogen used in hormonal therapies.
Norethisterone: A synthetic progestogen with applications in contraceptives and hormone replacement therapy.
This compound’s uniqueness lies in its enhanced stability and utility as a tracer in scientific research, providing valuable insights into drug metabolism and pharmacokinetics.
属性
分子式 |
C21H27ClO3 |
|---|---|
分子量 |
368.9 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17R)-6-chloro-2,2,4-trideuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3/t14-,15+,16+,19-,20+,21+/m1/s1/i1D3,4D2,10D |
InChI 键 |
VUHJZBBCZGVNDZ-MJEGQNEQSA-N |
手性 SMILES |
[2H]C1=C2C(=C[C@H]3[C@@H]4CC[C@@]([C@]4(CC[C@@H]3[C@]2(CC(C1=O)([2H])[2H])C)C)(C(=O)C([2H])([2H])[2H])O)Cl |
规范 SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)

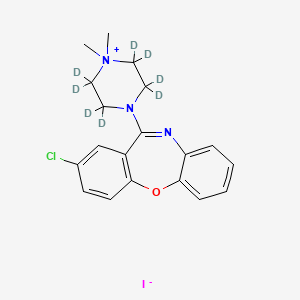
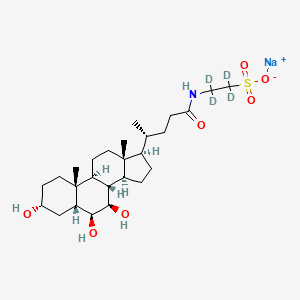
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
